5-Methyl-1,4-benzodioxan-2,3-dione
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-1,4-benzodioxan-2,3-dione can be achieved through various synthetic routes. One common method involves the use of ring-closing metathesis, which employs a nitro-Grela catalyst at ppm levels to form the 1,4-benzodioxane ring . This method is highly efficient and provides excellent enantioselectivities of up to 99:1 er. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-1,4-benzodioxan-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts such as [Ir (cod)Cl]2/BIDIME-dimer for asymmetric hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation of 2-substituted 1,4-benzodioxanes can yield enantiomerically enriched derivatives with diverse substituents at the 2-position .
Scientific Research Applications
5-Methyl-1,4-benzodioxan-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, derivatives of this compound have been studied for their α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as α-adrenergic blockers, inhibiting the action of adrenergic receptors and thereby exerting their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5-Methyl-1,4-benzodioxan-2,3-dione can be compared with other similar compounds such as 1,4-benzodioxane and its derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For example, 1,4-benzodioxane derivatives have been studied for their potential as selective COX-2 inhibitors and anti-inflammatory agents . The unique properties of this compound, such as its specific substituents and biological activities, distinguish it from other benzodioxane derivatives .
Properties
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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